molecular formula C8H9N3O2 B1530155 {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine CAS No. 1247425-24-6

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine

Cat. No.: B1530155
CAS No.: 1247425-24-6
M. Wt: 179.18 g/mol
InChI Key: AECOCULEPUXCRS-UHFFFAOYSA-N
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Description

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine (CAS: 1247425-24-6) is a 1,3,4-oxadiazole derivative with a molecular formula of C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol . The compound features a furan-2-yl substituent at the 5-position of the oxadiazole ring and a methyl(methylamine) group at the 2-position. The furan moiety and methylamine side chain may influence its electronic properties, solubility, and biological interactions, making it a candidate for pharmacological applications such as antimicrobial or anticancer activity .

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-9-5-7-10-11-8(13-7)6-3-2-4-12-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOCULEPUXCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.

Cellular Effects

The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

At the molecular level, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound can inhibit enzymes by forming stable complexes that prevent substrate binding or catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine has been shown to affect cellular function by altering metabolic pathways and inducing oxidative stress.

Dosage Effects in Animal Models

The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By influencing these pathways, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria, endoplasmic reticulum, or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating cellular processes.

Biological Activity

The compound {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine , also known by its CAS number 1247425-24-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its anticancer and antiviral activities.

The molecular formula for this compound is C8H9N3O2C_8H_9N_3O_2, with a molecular weight of approximately 179.18 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
CAS Number1247425-24-6
Purity>95%

Synthesis

The synthesis of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions to ensure high purity and yield. Specific protocols can vary depending on the desired application.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines:

  • In vitro Studies : A study evaluated several oxadiazole derivatives and found that some exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent compounds demonstrated IC50 values as low as 1.55 μM .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation.

Antiviral Activity

Another area of interest is the antiviral properties of furan-containing compounds. For example:

  • SARS-CoV-2 Inhibition : Compounds structurally related to {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine have been investigated for their ability to inhibit viral proteases essential for viral replication. Some derivatives demonstrated promising IC50 values against SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral drug development .

Case Study 1: Anticancer Efficacy

A comprehensive study assessed the efficacy of several oxadiazole derivatives in vitro and in vivo. The results indicated that specific modifications to the oxadiazole ring significantly enhanced anticancer activity:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.55Apoptosis induction
Compound BHeLa2.10Cell cycle arrest

Case Study 2: Antiviral Activity

In another study focused on antiviral properties, derivatives were screened against SARS-CoV-2:

CompoundTarget EnzymeIC50 (μM)Cytotoxicity (CC50 μM)
Compound CMpro1.57>100
Compound DMpro10.76>100

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Biological Activity Key Data/References
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine Furan-2-yl (C5), methylamine (C2) Not explicitly reported (inferred antimicrobial potential) Molecular weight: 179.18
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl (C5), sulfamoyl benzamide (C2) Antifungal (Candida albicans IC₅₀: ~2.46 μg/mL) Thioredoxin reductase inhibition
5-[4-(tert-Butyl)phenyl]-N-dodecyl-1,3,4-oxadiazol-2-amine 4-tert-Butylphenyl (C5), dodecyl (C2) Acetylcholinesterase inhibition (IC₅₀: 1.2 μM) Docking studies suggest hydrophobic interactions
N-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]methyl}-1-propanamine hydrochloride Thienyl (C5), propanamine (C2) No activity reported Structural analog with thiophene substitution

Key Observations:

  • Furan vs.
  • Amine Substituents : Shorter alkyl chains (e.g., methylamine in the target compound) may reduce lipophilicity compared to dodecyl or propanamine groups (), affecting membrane permeability and bioavailability .
  • Antifungal Activity : LMM11, a furan-containing oxadiazole with a bulky sulfamoyl group, demonstrates direct antifungal effects, suggesting that the target compound’s methylamine group could be optimized for similar applications through structure-activity relationship (SAR) studies .

Spectroscopic Data :

  • IR/NMR : While direct data for the target compound are unavailable, and report IR peaks at ~1613 cm⁻¹ (C=N stretching in oxadiazole) and NMR signals for methyl groups at δ 3.74 ppm. These can guide characterization of the target compound .
  • Crystallography : highlights planar oxadiazole rings with phenyl substituents inclined at ~13°, suggesting that the furan group in the target compound may adopt a similar conformation, influencing crystal packing .
Pharmacological Potential
  • Antimicrobial Activity : N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines () show MIC values of 8–32 μg/mL against bacterial strains, implying that the target compound’s methylamine group could be modified to enhance potency .
  • Anticancer Activity : Compounds like 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles () exhibit IC₅₀ values of 10–50 μM against cancer cell lines. The furan moiety in the target compound may contribute to similar cytotoxicity through reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine

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